6-methyl-4-oxo-N-phenethyl-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide
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Overview
Description
“6-methyl-4-oxo-N-phenethyl-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide” is a chemical compound with the molecular formula C16H16N4O2 . It is a derivative of a biheteroaromatic system and plays a role as a basic substrate for various synthetic transformations aimed at creating biologically active compounds .
Synthesis Analysis
The synthesis of similar compounds involves a reaction with N-iodosuccinimide in the presence of N-methylmorpholine to form 7-iodo derivatives. Their carbonylation is catalyzed with Pd(dppf)Cl2 under pressure in a methanol solution, yielding methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-7-carboxylates, which are then transformed into the corresponding carboxylic acids by alkaline hydrolysis .Chemical Reactions Analysis
The compound is involved in regioselective reactions with N-iodosuccinimide, forming 7-iodo derivatives . It also participates in carbonylation reactions catalyzed with Pd(dppf)Cl2 .Physical and Chemical Properties Analysis
The IR spectrum shows peaks at 1677 cm^-1 (C=O) and 3328 cm^-1 (NH). The 1H NMR spectrum shows peaks at various chemical shifts, indicating the presence of different types of hydrogen atoms . The molecular weight of the compound is 296.33 .Scientific Research Applications
Synthesis and Biological Activity
6-methyl-4-oxo-N-phenethyl-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide and its derivatives have been extensively studied for their potential in medicinal chemistry, particularly in cancer research. For instance, carboxamide derivatives of benzo[b][1,6]naphthyridines were synthesized and tested for cytotoxic activity against various cancer cell lines, revealing potent cytotoxic effects in some cases. Such compounds were also evaluated in vivo against colon tumors in mice, demonstrating promising therapeutic potential (Deady et al., 2003).
Another study focused on the synthesis of Pyrazolo[3,4-d]pyrimidin-4-one derivatives, exploring their anticancer activity. Most compounds displayed antitumor activity, especially notable was the 3,6-dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one, which showed potent inhibitory activity against a human breast adenocarcinoma cell line (Abdellatif et al., 2014).
Novel Fused Heterocycles and Antimicrobial Activity
The compound and its derivatives are also pivotal in the synthesis of novel heterocyclic compounds with potential biological activities. For example, novel furo[3,2-e]pyrazolo[3,4-b]pyrazines and related heterocycles were synthesized, providing a foundation for future pharmacological studies (El‐Dean et al., 2018). Moreover, the synthesis of various polysubstituted and condensed pyrazolopyranopyrimidine and pyrazolopyranotriazine derivatives demonstrated not only the versatility of these compounds in chemical synthesis but also their antimicrobial activity against a range of bacterial and fungal strains (Hafez et al., 2015).
Synthesis and Crystal Structures
The structural and synthetic aspects of these compounds have also been extensively studied, providing valuable insights into their chemical properties and potential applications. For instance, the synthesis of previously unattainable 2,5-disubstituted 4,5-dihydroimidazo[1,5-b]pyrazol-6-ones was developed, showcasing the versatility of these compounds in generating complex molecular architectures (Guirado et al., 2020).
Future Directions
The potential of this compound and its derivatives in medical and biological applications is significant, but they have received limited attention so far . Future research could focus on exploring these potentials further, particularly in the treatment of lysosomal and neurodegenerative diseases, as well as cardiovascular diseases .
Mechanism of Action
Target of Action
The compound, 6-methyl-4-oxo-N-phenethyl-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide, is a derivative of the pyrazolo[1,5-a]pyrazin-4(5H)-one class . These compounds have been extensively studied in the biomedical field, leading to the discovery of various receptor antagonists, modulators, and inhibitors . .
Mode of Action
Similar compounds in its class have been found to interact with their targets, leading to various biochemical changes .
Biochemical Pathways
The compound is part of the pyrazolo[1,5-a]pyrazin-4(5H)-one class, which has been found to play a significant role in various biochemical pathways . These compounds have been associated with the modulation of glutamate receptors, inhibition of mycobacterium tuberculosis, lung cancer tumors, HIV-1 integrase, TANKs, and polyADP-ribose polymerase PARP-1 .
Result of Action
Similar compounds in its class have been proposed for the treatment of lysosomal and neurodegenerative, as well as cardiovascular diseases .
Properties
IUPAC Name |
6-methyl-4-oxo-N-(2-phenylethyl)-5H-pyrazolo[1,5-a]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-11-10-20-14(16(22)18-11)9-13(19-20)15(21)17-8-7-12-5-3-2-4-6-12/h2-6,9-10H,7-8H2,1H3,(H,17,21)(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOGYHKQNMQSIPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=CC(=N2)C(=O)NCCC3=CC=CC=C3)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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